

# Chemical structure and properties of Grazoprevir potassium salt

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Grazoprevir potassium salt |           |
| Cat. No.:            | B8082018                   | Get Quote |

## Grazoprevir Potassium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of **Grazoprevir potassium salt**, a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.

### **Chemical Structure and Properties**

Grazoprevir is a macrocyclic compound containing a quinoxaline core.[1] The potassium salt is formed by the deprotonation of the sulfonamide nitrogen, which then forms an ionic bond with a potassium ion.

Chemical Structure of Grazoprevir Potassium Salt



Click to download full resolution via product page

Caption: 2D structure of **Grazoprevir potassium salt**.



### **Physicochemical Properties**

A summary of the key physicochemical properties of Grazoprevir and its potassium salt is presented in Table 1.

| Property                   | Value                                                                                                                                                                                                                                                                                                                        | Reference |  |  |
|----------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|--|--|
| Grazoprevir Potassium Salt |                                                                                                                                                                                                                                                                                                                              |           |  |  |
| Molecular Formula          | C38H49KN6O9S                                                                                                                                                                                                                                                                                                                 | [2]       |  |  |
| Molecular Weight           | 805.0 g/mol                                                                                                                                                                                                                                                                                                                  | [2]       |  |  |
| CAS Number                 | 1206524-86-8                                                                                                                                                                                                                                                                                                                 | [2]       |  |  |
| Grazoprevir (Free Form)    |                                                                                                                                                                                                                                                                                                                              |           |  |  |
| Molecular Formula          | -<br>С38H50N6O9S                                                                                                                                                                                                                                                                                                             | [3]       |  |  |
| Molecular Weight           | 766.91 g/mol                                                                                                                                                                                                                                                                                                                 | [3]       |  |  |
| IUPAC Name                 | (1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl) -2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.0 <sup>3</sup> ,1 <sup>2</sup> . 0 <sup>5</sup> ,1 <sup>0</sup> .01 <sup>8</sup> ,2 <sup>0</sup> ]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide | [3]       |  |  |

### **Mechanism of Action**

Grazoprevir is a potent and selective second-generation inhibitor of the HCV NS3/4A protease. [1][4] The NS3/4A protease is a viral enzyme essential for the replication of HCV.[1] It is responsible for cleaving the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B), which are crucial for the assembly of the viral replication complex.[1] [4]



By binding to the active site of the NS3/4A protease, Grazoprevir blocks its proteolytic activity, thereby preventing the maturation of viral proteins and inhibiting viral replication.[1]

### **HCV Replication and Inhibition by Grazoprevir**



Click to download full resolution via product page

Caption: Inhibition of HCV replication by Grazoprevir.



## **Pharmacological Properties**

Grazoprevir exhibits potent antiviral activity against various HCV genotypes.[5] Its inhibitory activity is summarized in the tables below.

**Enzyme Inhibition Data** 

| HCV Genotype/Mutant | Ki (nM) | Reference |
|---------------------|---------|-----------|
| Genotype 1a         | 0.01    | [5]       |
| Genotype 1b         | 0.01    | [5]       |
| Genotype 2a         | 0.08    | [5]       |
| Genotype 2b         | 0.15    | [5]       |
| Genotype 3a         | 0.90    | [5]       |
| Genotype 1b (R155K) | 0.07    | [5]       |
| Genotype 1b (D168V) | 0.14    | [5]       |
| Genotype 1b (D168Y) | 0.30    | [5]       |
| Genotype 1b (A156T) | 5.3     | [5]       |
| Genotype 1b (A156V) | 12      | [5]       |

**Cell-Based Antiviral Activity** 

| HCV Replicon        | EC50 (nM) | Reference |
|---------------------|-----------|-----------|
| Genotype 1a         | 2         | [5]       |
| Genotype 1b (con1)  | 0.5       | [5]       |
| Genotype 2a         | 2         | [5]       |
| NS5A Mutant (Y93H)  | 0.7       | [6]       |
| NS5B Mutant (S282T) | 0.3       | [6]       |
| NS5B Mutant (C316Y) | 0.4       | [6]       |



### **Experimental Protocols**

This section outlines the general methodologies for key experiments related to the characterization of Grazoprevir.

### **HPLC Method for Quantification of Grazoprevir**

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for the simultaneous estimation of Grazoprevir and other antiviral drugs in bulk and pharmaceutical dosage forms.[7][8][9]

Workflow for HPLC Analysis





Click to download full resolution via product page

Caption: General workflow for HPLC analysis of Grazoprevir.



#### Typical Chromatographic Conditions:

| Parameter          | Condition                                                                                                                             | Reference(s) |
|--------------------|---------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Column             | Inertsil ODS C18 (e.g., 150 x<br>4.6 mm, 5 μm)                                                                                        | [7]          |
| Mobile Phase       | Isocratic mixture of Methanol<br>and Water (e.g., 80:20 v/v) or<br>Acetonitrile and 0.1%<br>Orthophosphoric Acid (e.g.,<br>50:50 v/v) | [7]          |
| Flow Rate          | 1.0 mL/min                                                                                                                            | [7][9]       |
| Detection          | UV at 260 nm                                                                                                                          | [9]          |
| Injection Volume   | 20 μL                                                                                                                                 |              |
| Column Temperature | Ambient or 30°C                                                                                                                       | [9]          |

#### Methodology Outline:

- Preparation of Mobile Phase: Prepare the specified mixture of solvents, degas, and filter.[8]
- Preparation of Standard Stock Solution: Accurately weigh a known amount of Grazoprevir standard and dissolve it in a suitable diluent (e.g., methanol or the mobile phase) to a specific concentration.[8]
- Preparation of Sample Solution: For tablet formulations, weigh and finely powder a number of tablets. Dissolve a quantity of the powder equivalent to a known amount of Grazoprevir in the diluent, sonicate to ensure complete dissolution, and filter.[8]
- Chromatographic Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.
- Quantification: Calculate the amount of Grazoprevir in the sample by comparing the peak area of the sample with that of the standard.



### **HCV NS3/4A Protease Inhibition Assay**

The inhibitory activity of Grazoprevir against the HCV NS3/4A protease can be determined using a Fluorescence Resonance Energy Transfer (FRET)-based assay.[10][11][12][13][14] This assay measures the cleavage of a synthetic peptide substrate that is labeled with a fluorophore and a quencher.

Principle of the FRET-based Protease Assay



Click to download full resolution via product page

Caption: Principle of the FRET-based NS3/4A protease assay.

#### Methodology Outline:

- Reagents and Materials:
  - Recombinant HCV NS3/4A protease
  - FRET peptide substrate (e.g., labeled with 5-FAM and QXL™ 520)[13]



- Assay buffer (e.g., 50 mM Tris, pH 7.5, 30 mM DTT, 1% CHAPS, 15% glycerol)[13]
- **Grazoprevir potassium salt** (or a stock solution in a suitable solvent like DMSO)
- Microplate reader capable of fluorescence detection
- Assay Procedure: a. Prepare serial dilutions of Grazoprevir in the assay buffer. b. In a
  microplate, add the assay buffer, the FRET substrate, and the Grazoprevir dilutions. c.
  Initiate the reaction by adding the HCV NS3/4A protease to each well. d. Immediately
  monitor the increase in fluorescence intensity over time at the appropriate excitation and
  emission wavelengths (e.g., 490 nm excitation and 520 nm emission for 5-FAM).[13]
- Data Analysis: a. Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each Grazoprevir concentration. b. Plot the percentage of inhibition (calculated relative to a control without inhibitor) against the logarithm of the Grazoprevir concentration. c. Determine the IC₅₀ value by fitting the data to a suitable doseresponse curve.

### **HCV Replicon Assay**

The antiviral activity of Grazoprevir in a cellular context can be evaluated using an HCV replicon system.[15][16] This assay utilizes human hepatoma cell lines that harbor a subgenomic or full-length HCV RNA that replicates autonomously.

#### Methodology Outline:

- Cell Culture: Culture HCV replicon-containing cells (e.g., Huh-7 cells) in a suitable medium, often containing G418 to maintain the replicon.
- Compound Treatment: Seed the cells in microplates and treat them with serial dilutions of Grazoprevir.
- Incubation: Incubate the plates for a defined period (e.g., 48-72 hours).
- Quantification of HCV RNA:
  - Lyse the cells and extract the total RNA.



- Quantify the level of HCV RNA using a quantitative real-time PCR (qRT-PCR) assay.
- Data Analysis:
  - Determine the concentration of Grazoprevir that inhibits HCV RNA replication by 50% (EC<sub>50</sub>).
  - A parallel cytotoxicity assay (e.g., MTT assay) should be performed to assess the effect of the compound on cell viability and to determine the cytotoxic concentration 50% (CC<sub>50</sub>).
  - The selectivity index (SI) can be calculated as the ratio of CC<sub>50</sub> to EC<sub>50</sub>.

### Conclusion

**Grazoprevir potassium salt** is a highly potent inhibitor of the HCV NS3/4A protease with demonstrated efficacy against a broad range of HCV genotypes and resistance-associated variants. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies for its characterization. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of antiviral drug discovery and development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Grazoprevir/elbasvir for the treatment of adults with chronic hepatitis C: a short review on the clinical evidence and place in therapy PMC [pmc.ncbi.nlm.nih.gov]
- 2. Grazoprevir potassium salt | C38H49KN6O9S | CID 138107580 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Grazoprevir | C38H50N6O9S | CID 44603531 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. medchemexpress.com [medchemexpress.com]



- 6. medchemexpress.com [medchemexpress.com]
- 7. RP-HPLC method for estimating grazoprevir and elbasvir. [wisdomlib.org]
- 8. impactfactor.org [impactfactor.org]
- 9. jopcr.com [jopcr.com]
- 10. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence resonance energy transfer-based assay for characterization of hepatitis C virus NS3-4A protease activity in live cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Method to Simultaneously Monitor Hepatitis C Virus NS3 Helicase and Protease Activities PMC [pmc.ncbi.nlm.nih.gov]
- 13. eurogentec.com [eurogentec.com]
- 14. researchgate.net [researchgate.net]
- 15. Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Chemical structure and properties of Grazoprevir potassium salt]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8082018#chemical-structure-and-properties-of-grazoprevir-potassium-salt]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com